molecular formula C25H26BNO2 B1443852 9-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9H-carbazole CAS No. 1357387-29-1

9-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9H-carbazole

Cat. No. B1443852
M. Wt: 383.3 g/mol
InChI Key: UMWJZMUSYJMTOI-UHFFFAOYSA-N
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Description

The compound is a derivative of carbazole, which is a heterocyclic organic compound. It has a boronate ester group, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Chemical Reactions Analysis

Boronate esters are often used in Suzuki-Miyaura cross-coupling reactions. They can also undergo hydroboration reactions with alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Boronate esters are typically solid at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Fluorescent Probes

    The compound has been used in the synthesis of novel near-infrared indole carbazole borate fluorescent probes, indicating its potential in creating advanced fluorescence imaging tools (Shen You-min, 2014).

  • Electron Donors in Organic Electronics

    The compound serves as a key electron donor in the synthesis of organic electron-donors derived from carbazole, showcasing its role in the development of organic electronic materials (Elham N. Bifari & R. El-Shishtawy, 2021).

  • Polymer Synthesis

    Utilized in the synthesis of fully conjugated copolymers, indicating its utility in creating new polymeric materials with potential applications in various fields including materials science (M. Grigoras & N. Antonoaia, 2005).

Optical and Electrochemical Properties

  • High-Molecular-Weight Polymers

    The compound has been instrumental in improving the solubility and molecular weight of carbazole polymers, which are critical for their optical and electrochemical applications (Yaqin Fu & Zhishan Bo, 2005).

  • Conjugated Polymers with Luminescent Properties

    It has been used in the preparation of highly luminescent conjugated polymers, demonstrating its significance in the field of photoluminescent materials (Yu Zhu et al., 2007).

Crystal Structure and Theoretical Studies

  • Crystal Structure Analysis

    Studies have been conducted to understand the crystal structure of related compounds, providing insights into the molecular configurations and potential applications of these materials (T. Liao et al., 2022).

  • Density Functional Theory (DFT) Studies

    DFT studies have been performed on similar compounds to calculate their molecular structure, which is essential for predicting their reactivity and interactions in various applications (P.-Y. Huang et al., 2021).

Safety And Hazards

Like many organic compounds, this compound should be handled with care to avoid skin and eye irritation. It should be stored under inert gas to prevent reactions with air .

Future Directions

The use of boronate esters in organic synthesis is a well-established field with many potential applications. Future research may focus on developing new synthetic methods using these compounds, or exploring their use in the synthesis of complex organic molecules .

properties

IUPAC Name

9-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26BNO2/c1-24(2)25(3,4)29-26(28-24)19-14-15-23-21(16-19)20-12-8-9-13-22(20)27(23)17-18-10-6-5-7-11-18/h5-16H,17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWJZMUSYJMTOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C4=CC=CC=C43)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801139967
Record name 9-(Phenylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801139967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9H-carbazole

CAS RN

1357387-29-1
Record name 9-(Phenylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1357387-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-(Phenylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801139967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
D Eroglu, EGC Ergun, AM Önal - Tetrahedron, 2020 - Elsevier
A series of donor-acceptor-donor type molecules were synthesized using carbazole (C) and thiophene (T) as donor units. The donors were connected symmetrically and …
Number of citations: 7 www.sciencedirect.com
J Zhu, N Yin, L Feng - Dyes and Pigments, 2016 - Elsevier
Two blue emitters, 2,7-bis(9-benzyl-9H-carbazol-2-yl)pyrene and 2,7-bis(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)pyrene, were synthesized by a Suzuki coupling reaction. …
Number of citations: 7 www.sciencedirect.com
D Eroğlu - 2020 - open.metu.edu.tr
In this thesis study, a series of new donor-acceptor donor type monomers were synthesized. For this purpose,benzothiadiazole (B) was used as the acceptor unit. Donor units, carbazole …
Number of citations: 0 open.metu.edu.tr

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